4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Step 1: Preparation of the intermediate 3,4-dihydroisoquinoline from an appropriate precursor such as homoveratrylamine via Pictet-Spengler cyclization.
Step 2: Synthesis of the furan-2-yl group, often through the oxidation of furfural.
Step 3: Coupling of the intermediates under basic or acidic conditions to yield the desired benzamide compound.
The reactions usually require controlled temperatures, specific catalysts (like palladium for coupling reactions), and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize flow chemistry techniques to enhance the efficiency and scalability of the synthesis. Continuous flow reactors provide better control over reaction parameters and improve safety when handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxygenated derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with palladium/carbon catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzamide ring, with reagents like chlorosulfonic acid for sulfonation.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium/carbon catalyst.
Substitution agents: Chlorosulfonic acid, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction forms amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, it is explored for its potential pharmacological properties. Studies might investigate its binding affinity to certain biological targets, its effects on cellular processes, or its potential as a therapeutic agent.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate biological pathways. The precise mechanism depends on its structure and the biological context in which it is studied. Common pathways might include inhibition of enzyme activity or modulation of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: : Lacks the furan-2-yl group, which may reduce its versatility in certain reactions.
4-chloro-N-(2-phenylethyl)benzamide:
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl)benzamide: : Similar but without the furan-2-yl group, leading to differing biological activity.
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQBCFSCRJLKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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